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molecular formula C16H20O4 B8497237 Diethyl [(4-ethenylphenyl)methyl]propanedioate CAS No. 53413-52-8

Diethyl [(4-ethenylphenyl)methyl]propanedioate

Cat. No. B8497237
M. Wt: 276.33 g/mol
InChI Key: GAZBIBNZQGIVRK-UHFFFAOYSA-N
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Patent
US05147952

Procedure details

Into a flask containing 100 ml of dry ethanol were fed 2.43 g (0.106 mole) of metallic sodium, 50.77 g (0.317 mole) of diethyl malonate and 16.12 g (0.106 mole) of p-vinylbenzyl chloride in dry nitrogen gas atmosphere. The mixture was subjected to reaction at the reflux temperature for 3 hours. 100 ml of pure water was added to the reaction mixture to dissolve the sodium chloride (NaCl) generated by the reaction. Extraction was carried out with three 100 ml-portions of methylene chloride to obtain a methylene chloride solution of the product, i.e., diethyl 2-(p-vinylbenzyl)malonate.
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
50.77 g
Type
reactant
Reaction Step Two
Quantity
16.12 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH:13]([C:15]1[CH:22]=[CH:21][C:18]([CH2:19]Cl)=[CH:17][CH:16]=1)=[CH2:14].[Cl-].[Na+]>O.C(O)C>[CH:13]([C:15]1[CH:22]=[CH:21][C:18]([CH2:19][CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]([O:10][CH2:11][CH3:12])=[O:9])=[CH:17][CH:16]=1)=[CH2:14] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
50.77 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
16.12 g
Type
reactant
Smiles
C(=C)C1=CC=C(CCl)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was subjected to reaction at the reflux temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
generated by the reaction
EXTRACTION
Type
EXTRACTION
Details
Extraction

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(CC(C(=O)OCC)C(=O)OCC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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